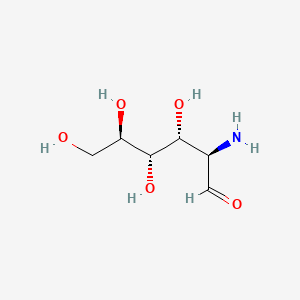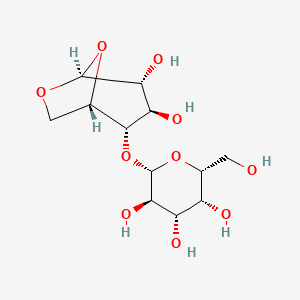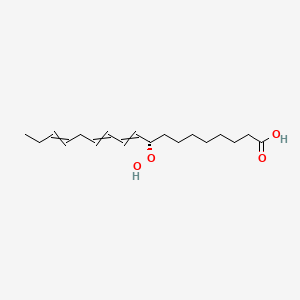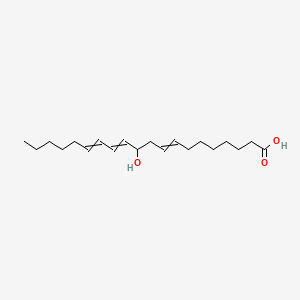
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aldehydo-D-glucosamine is the open-chain form of D-glucosamine. It derives from an aldehydo-D-glucose.
Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Acids and Peptides
- A study by Marin et al. (2002) demonstrates the use of related compounds in synthesizing amino acids like (2S,5R)-5-hydroxylysine, a component of collagen proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
- Jeon et al. (2006) explored the stereoselective synthesis of protected derivatives of similar amino acids, highlighting their role in biologically active marine peptides (Jeon, Hong, Oh, & Kim, 2006).
Biochemical Studies and Pharmacological Potential
- Gong et al. (2012) investigated the solubilities of various saccharides, including compounds structurally similar to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, which is crucial in understanding their biochemical properties (Gong, Wang, Zhang, & Qu, 2012).
- Andrés et al. (2003) conducted research on the diastereoselective synthesis of enantiopure amino acids, which are key components in pharmaceutical developments (Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003).
Synthesis of Cyclic Depsipeptides and Marine Cyanobacteria Compounds
- Luesch et al. (2002) isolated new beta-amino acid-containing cyclic depsipeptides from marine cyanobacteria, which have potential applications in drug discovery (Luesch, Williams, Yoshida, Moore, & Paul, 2002).
- Tokairin et al. (2014) synthesized an orthogonally protected derivative of an amino acid, showing its utility in creating anti-HIV agents (Tokairin, Maita, Takeda, & Konno, 2014).
Novel Antioxidant Agents
- Manfredini et al. (2000) designed molecular combinations of two antioxidants, including a structure similar to the subject compound, for potential therapeutic agents against free radical damage (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Other Applications in Chemical Synthesis
- Hatanaka et al. (1999) isolated and characterized similar amino acids from fungi, contributing to the understanding of fungal biochemistry (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
- Thaisrivongs et al. (1987) discussed the synthesis of angiotensinogen transition-state analogues containing a structurally related acid, which are potent inhibitors of human plasma renin, important for hypertension treatment (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
Eigenschaften
Molekularformel |
C6H13NO5 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
FZHXIRIBWMQPQF-SLPGGIOYSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)




![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)
![N-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-N-(2-furanylmethyl)-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1229952.png)
![3-Nitro-4-[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]benzamide](/img/structure/B1229954.png)


